Cas no 570-63-8 ((3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid)
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid Chemical and Physical Properties
Names and Identifiers
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- Cholan-24-oic acid,3,12-dihydroxy-, (3b,5b,12a)- (9CI)
- 5beta-Cholanic acid-3beta,12alpha-diol
- deoxycholic acid
- 3b,12a-Dihydroxy-5b-cholan-24-oic acid
- cholan-24-oic acid, 3,12-dihydroxy-, (3beta,5beta,12alpha)-
- 3-Epideoxycholate
- PD164103
- 3beta-deoxycholic acid
- 3b,12a-Dihydroxy-5b-cholanoate
- Q27160050
- 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid
- (3beta,?5beta,?12alpha)?-3,?12-?Dihydroxycholan-?24-?oic Acid
- 3beta,12alpha-Dihydroxy-5beta-cholanoic acid
- 3beta,12alpha-Dihydroxy-5beta-cholanoate
- 3.BETA.-DEOXYCHOLIC ACID
- 5b-Cholanic acid-3b,12a-diol
- CCRIS 3994
- SCHEMBL15049564
- 5beta-ChoA
- CHOLAN-24-OIC ACID, 3,12-DIHYDROXY-, (3.BETA.,5.BETA.,12.ALPHA.)-
- NS00123023
- 570-63-8
- (3beta,5beta,12alpha)-3,12-dihydroxycholan-24-oic acid
- UNII-XRK5CBU04Y
- XRK5CBU04Y
- 3b,12a-Dihydroxy-5b-cholanate
- 3b,12a-Dihydroxycholanoic acid
- 3-Epideoxycholic acid
- 3b,12a-Dihydroxy-5b-cholanic acid
- 3b,12a-dihydroxy-5b-cholanoic acid
- 3b,12a-Dihydroxy-5b-cholan-24-oate
- C20865
- 3b,12a-Dihydroxycholanoate
- 5.BETA.-CHOLANIC ACID-3.BETA.,12.ALPHA.-DIOL
- 3b-Deoxycholic acid
- 5.BETA.-CHOLAN-24-OIC ACID, 3.BETA.,12.ALPHA.-DIHYDROXY-
- CHEBI:88098
- 3b-Deoxycholate
- 3beta, 12alpha-Dihydroxy-5beta-cholanoic acid
- CHEMBL412516
- LMST04010042
- (3.BETA.,5.BETA.,12.ALPHA.)-3,12-DIHYDROXYCHOLAN-24-OIC ACID
- (4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- DTXSID701297449
- 3I(2),12I+/--Dihydroxy-5I(2)-cholanoic acid
- (3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid
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- Inchi: 1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1
- InChI Key: KXGVEGMKQFWNSR-OFYXWCICSA-N
- SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)O)[C@]21C)O
Computed Properties
- Exact Mass: 392.2928
- Monoisotopic Mass: 392.29265975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- PSA: 77.76
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D251110-10mg |
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid |
570-63-8 | 10mg |
$ 190.00 | 2023-04-17 | ||
| TRC | D251110-50mg |
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid |
570-63-8 | 50mg |
$ 873.00 | 2023-04-17 | ||
| TRC | D251110-100mg |
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid |
570-63-8 | 100mg |
$ 1499.00 | 2023-04-17 | ||
| TRC | D251110-250mg |
(3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid |
570-63-8 | 250mg |
$ 3000.00 | 2023-09-08 | ||
| 1PlusChem | 1P00EPMD-1mg |
5beta-Cholanic acid-3beta,12alpha-diol |
570-63-8 | ≥98% | 1mg |
$104.00 | 2023-12-16 | |
| 1PlusChem | 1P00EPMD-5mg |
5beta-Cholanic acid-3beta,12alpha-diol |
570-63-8 | ≥98% | 5mg |
$340.00 | 2023-12-16 | |
| 1PlusChem | 1P00EPMD-10mg |
5beta-Cholanic acid-3beta,12alpha-diol |
570-63-8 | ≥98% | 10mg |
$591.00 | 2023-12-16 | |
| 1PlusChem | 1P00EPMD-25mg |
5beta-Cholanic acid-3beta,12alpha-diol |
570-63-8 | ≥98% | 25mg |
$1251.00 | 2023-12-16 |
(3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on (3β,\u200b5β,\u200b12α)\u200b-3,\u200b12-\u200bDihydroxycholan-\u200b24-\u200boic Acid
Recent Advances in the Study of (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid (CAS: 570-63-8) and Its Applications in Chemical Biology and Medicine
The compound (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid (CAS: 570-63-8), a bile acid derivative, has recently garnered significant attention in the fields of chemical biology and medicine due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging roles in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bile acid analogs, which are being explored for their ability to modulate nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These receptors play critical roles in lipid metabolism, inflammation, and glucose homeostasis, making (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid a promising candidate for metabolic disorder therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 570-63-8 exhibit potent anti-inflammatory and anti-fibrotic effects in preclinical models of liver disease. The study utilized advanced NMR and mass spectrometry techniques to characterize the compound's interactions with hepatic stellate cells, revealing a novel mechanism of action involving the inhibition of TGF-β signaling pathways.
Another groundbreaking application was reported in Nature Chemical Biology, where the compound was engineered into a fluorescent probe (designated as CholFluor-570) for real-time imaging of bile acid transport dynamics in live cells. This innovation addresses long-standing challenges in studying bile acid trafficking and has implications for understanding cholestatic liver diseases.
From a drug delivery perspective, a 2024 paper in Advanced Drug Delivery Systems described the development of 570-63-8-conjugated nanoparticles that show enhanced targeting to intestinal bile acid transporters. These nanoparticles demonstrated 3.8-fold greater oral bioavailability of encapsulated drugs compared to conventional formulations in primate studies, marking a significant advancement in oral peptide delivery technologies.
Ongoing clinical trials (NCT05678944) are evaluating the safety profile of semisynthetic derivatives of 570-63-8 for treating primary biliary cholangitis. Preliminary results presented at the 2024 EASL International Liver Congress showed favorable tolerability with dose-dependent improvements in alkaline phosphatase levels, suggesting potential as a second-line therapy.
In conclusion, the multifaceted applications of (3β,5β,12α)-3,12-Dihydroxycholan-24-oic Acid (570-63-8) underscore its importance as both a biological tool compound and a therapeutic scaffold. Future research directions likely include structure-activity relationship optimization for receptor subtype selectivity and development of bifunctional conjugates for targeted therapies. The compound's unique stereochemistry at C-3, C-5, and C-12 positions continues to provide valuable insights into bile acid pharmacology and drug design principles.